1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring, a chlorine atom, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves the introduction of trifluoromethoxy groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the reaction of 3,5-bis(trifluoromethoxy)benzene with a chloropropanone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced stability, and specific interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7ClF6O3 |
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Molecular Weight |
336.61 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O3/c1-5(12)9(19)6-2-7(20-10(13,14)15)4-8(3-6)21-11(16,17)18/h2-5H,1H3 |
InChI Key |
FQSZVVCVBXWBAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F)Cl |
Origin of Product |
United States |
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